Levobetaxolol hydrochloride

Descripción general

Descripción

Levobetaxolol hydrochloride is the pharmacologically active S-isomer of betaxolol, a cardioselective β₁-adrenergic receptor antagonist. Introduced in the early 1980s, it is primarily used to treat chronic open-angle glaucoma (POAG) and ocular hypertension (OHT) by reducing intraocular pressure (IOP) . Unlike racemic betaxolol, levobetaxolol is formulated as an ophthalmic suspension (0.25% or 0.5%) using a cationic exchange resin and polyacrylic polymer, enhancing ocular retention and tolerability .

Mecanismo De Acción

- Levobetaxolol also produces vasoconstriction, decreasing blood flow to the eye and ultrafiltration responsible for aqueous humor production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Levobetaxolol hydrochloride is a selective β1 adrenergic receptor antagonist . It acts to lower intraocular pressure by reducing the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Cellular Effects

This compound, when applied topically, reduces intra-ocular pressure (IOP) by 16-23% depending on time of day and the individual . It also has neuroprotective effects . This compound has fewer cardiovascular side effects than other beta blockers .

Molecular Mechanism

It is thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Temporal Effects in Laboratory Settings

Experimental and clinical studies have demonstrated the effects of this compound on ocular hemodynamics and visual field . Unlike the initially manufactured 0.5% ophthalmic solution, this compound is suspended in a different delivery vehicle in this compound ophthalmic suspension, to increase the ocular tolerance and allow a similarity of effect with a 2-fold reduced concentration (0.25%) .

Dosage Effects in Animal Models

In an animal in vivo model, this compound was more potent than dextrobetaxolol in reducing IOP by a maximum of 25.9 ± 3.2%, whereas the same dose of dextrobetaxolol reduced IOP by 15.5 ± 3.6% .

Metabolic Pathways

It is known that it selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle .

Transport and Distribution

This compound is applied topically to the eye but some does reach systemic circulation with a Tmax of 3 h .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with β1 adrenergic receptors, which are typically located on the cell membrane .

Actividad Biológica

Levobetaxolol hydrochloride is a selective beta-adrenergic receptor antagonist primarily used for lowering intraocular pressure (IOP) in conditions such as primary open-angle glaucoma and ocular hypertension. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

Levobetaxolol acts as a beta-1 adrenergic receptor antagonist , which reduces the production of aqueous humor in the eye. Although the precise mechanism remains partially understood, it is believed that levobetaxolol inhibits the cyclic adenosine monophosphate (cAMP) pathway, thereby decreasing aqueous humor production and promoting its outflow .

Key Mechanisms:

- Inhibition of Aqueous Humor Production : Levobetaxolol reduces cAMP levels in non-pigmented ciliary epithelial cells, leading to decreased aqueous humor secretion .

- Neuroprotective Effects : It has been shown to protect retinal neurons from glutamate-induced toxicity and enhance blood flow to the optic nerve head, which is beneficial in glaucoma management .

Pharmacological Profile

Levobetaxolol has been characterized by its selectivity and potency among beta-blockers. It exhibits a high affinity for beta-1 receptors compared to beta-2 receptors, with a selectivity ratio of approximately 89-fold .

Comparative Affinity Data:

| Compound | β1 Affinity (nM) | β2 Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| Levobetaxolol | 0.76 | 32.6 | 43 |

| Dextrobetaxolol | Higher | Higher | Weaker |

| Timolol | Non-selective | Non-selective | - |

This selectivity results in fewer cardiovascular side effects compared to non-selective beta-blockers, making it a preferred choice for patients with respiratory issues .

Clinical Efficacy

Levobetaxolol has been shown to reduce IOP effectively, with studies reporting reductions between 16% to 23% , depending on individual patient factors and time of administration . Its efficacy is comparable to that of other first-line treatments for glaucoma.

Case Studies:

- Study on Glaucoma Patients : In a randomized trial involving patients with primary open-angle glaucoma, levobetaxolol demonstrated superior IOP-lowering effects compared to timolol over a six-month period .

- Neuroprotective Study : Research indicated that levobetaxolol could mitigate retinal damage induced by ischemia/reperfusion injury in animal models, suggesting potential neuroprotective benefits beyond IOP reduction .

Safety Profile

Levobetaxolol is generally well-tolerated; however, it is contraindicated in patients with certain cardiovascular conditions such as sinus bradycardia or atrioventricular block . Common side effects include:

- Bradycardia

- Hypertension

- Ocular irritation

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Levobetaxolol functions by selectively blocking beta-1 adrenergic receptors in the eye, leading to a reduction in aqueous humor production, which subsequently lowers IOP. It has been shown to reduce IOP by approximately 16-23% depending on various factors such as time of day and individual patient response . Its cardioselectivity results in fewer cardiovascular side effects compared to non-selective beta blockers, making it a safer option for patients with pre-existing pulmonary conditions .

Indications

Levobetaxolol is indicated for:

- Primary Open-Angle Glaucoma: A chronic condition characterized by increased IOP that can lead to optic nerve damage.

- Ocular Hypertension: Elevated IOP without the optic nerve damage characteristic of glaucoma.

Clinical Efficacy

Clinical Studies

Numerous clinical studies have evaluated the efficacy of levobetaxolol. In controlled trials involving 356 patients, levobetaxolol demonstrated significant reductions in IOP:

- At Trough (8 AM): Reduction from baseline of approximately 4 to 5 mmHg (16% to 21%).

- At Peak (10 AM): Reduction from baseline of approximately 5 to 6 mmHg (20% to 23%) after dosing .

Comparison with Other Treatments

Levobetaxolol has been compared with other beta-blockers such as timolol. Studies indicate that levobetaxolol has a lesser impact on heart rate and blood pressure during physical activity, making it preferable for patients at risk of cardiovascular complications .

Neuroprotective Effects

Emerging research suggests that levobetaxolol may possess neuroprotective properties. It is believed to block sodium and calcium influx, which can protect retinal neurons from damage caused by elevated IOP or ischemia. Experimental studies have indicated that levobetaxolol can:

- Protect Retinal Function: Prevent changes in retinal morphology following photic-induced retinopathy.

- Enhance Neurotrophic Factors: Upregulate brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF), which are crucial for neuronal survival and function .

Case Studies

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with primary open-angle glaucoma showed that those treated with levobetaxolol experienced significant reductions in IOP without notable side effects related to cardiovascular health. The results supported its use as a first-line treatment in this demographic due to its safety profile .

Case Study 2: Neuroprotection in Glaucoma

In a randomized controlled trial assessing the neuroprotective effects of levobetaxolol, patients exhibited improved visual fields and retinal function over six months compared to those receiving placebo. This study highlighted the potential of levobetaxolol not just as an IOP-lowering agent but also as a therapeutic option for preserving vision in glaucoma patients .

Q & A

Basic Research Questions

Q. What methodological approaches are used to determine Levobetaxolol hydrochloride’s selectivity for beta-1 adrenergic receptors in preclinical studies?

- Answer: Competitive radioligand binding assays using cloned human beta-1 and beta-2 adrenergic receptors are standard. Ki values (0.76 nM for beta-1 vs. 32.6 nM for beta-2) quantify selectivity, with lower Ki indicating higher affinity. These assays involve displacing a radiolabeled ligand (e.g., [³H]-CGP 12177) with Levobetaxolol, followed by Scatchard analysis to calculate binding parameters .

Q. How is the enantiomeric purity of this compound validated during synthesis?

- Answer: Chiral resolution techniques, such as lipase-mediated kinetic resolution (e.g., Lipase SP 435-L or AK with vinyl acetate), separate (S)- and (R)-enantiomers. Optical rotation measurements and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirm enantiomeric excess (>98% for the S-isomer) .

Q. What analytical techniques are recommended for assessing related substance impurities in this compound batches?

- Answer: Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/water/acetic acid (10:3:3) identifies impurities. Quantification uses HPLC with UV detection (e.g., 220 nm), comparing peak areas of impurities to a reference standard. Limits follow ICH guidelines (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How can researchers reconcile in vitro beta-1 receptor selectivity data with clinical outcomes observed in glaucoma trials?

- Answer: While Levobetaxolol’s high beta-1 selectivity (Ki = 0.76 nM) suggests minimal beta-2 effects, clinical trials demonstrate significant IOP reduction (P<0.01 vs. racemic betaxolol). This discrepancy may arise from off-target effects on ocular adrenergic pathways or pharmacokinetic factors (e.g., corneal penetration). Studies should combine receptor binding assays with ex vivo models (e.g., isolated ciliary epithelium) to evaluate aqueous humor dynamics .

Q. What strategies optimize the yield of this compound while maintaining enantiomeric excess in multi-step synthesis?

- Answer: Key steps include:

- Chiral intermediate synthesis: Reductive amination of (R)-glyceraldehyde with isopropylamine using Pd/C/H₂ in methanol yields 3-(isopropylamino)propane-1,2-diol with >99% enantiomeric excess .

- Oxazolidine ring closure: Benzaldehyde cyclization at 150°C minimizes racemization.

- Catalyst optimization: Palladium on carbon (Pd/C) enhances hydrogenation efficiency in debenzylation steps .

Q. What experimental designs are critical for evaluating the long-term stability of this compound formulations under varying storage conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Parameters include:

- Impurity profiling: HPLC-UV monitors degradation products (e.g., oxidation byproducts).

- pH stability: Buffered solutions (pH 4.5–7.4) test hydrolysis susceptibility.

- Excipient compatibility: Poly(styrene-divinylbenzene) sulfonic acid and carbomer 974P enhance physical stability in ophthalmic formulations .

Q. How do researchers address potential discrepancies between preclinical binding affinity data and in vivo pharmacological efficacy?

- Answer: Contradictions (e.g., higher beta-1 affinity but broader clinical effects) are analyzed via:

- Tissue-specific receptor density mapping: Autoradiography in ocular tissues identifies beta-2 expression in trabecular meshwork.

- Pharmacokinetic modeling: Corneal permeability (logP = 1.2) and aqueous humor concentration-time profiles correlate with IOP reduction.

- Metabolite profiling: LC-MS identifies active metabolites (e.g., dealkylated derivatives) contributing to efficacy .

Comparación Con Compuestos Similares

Mechanism of Action

- IOP Reduction: Inhibits aqueous humor production via β₁-adrenoceptor blockade in the ciliary epithelium .

- Neuroprotection : Blocks Na⁺ and Ca²⁺ influx, mitigating excitotoxic damage to retinal ganglion cells .

Comparative Analysis with Similar Compounds

Pharmacodynamic Comparisons

Table 1: Receptor Affinity and Selectivity

| Compound | β₁ Receptor (Ki, nM) | β₂ Receptor (Ki, nM) | β₁:β₂ Selectivity |

|---|---|---|---|

| Levobetaxolol | 0.76 | 32.6 | 43-fold |

| Dextrobetaxolol | 43.0 | 1,120 | 26-fold |

| Timolol | 0.4 | 0.3 | Non-selective |

| Levobunolol | 0.8 | 0.7 | Non-selective |

Key Findings :

- Levobetaxolol exhibits 43-fold β₁ selectivity, significantly higher than dextrobetaxolol (26-fold) and non-selective agents like timolol .

- This selectivity minimizes pulmonary (β₂-mediated) side effects, making it safer for asthma/COPD patients .

Table 2: IOP-Lowering Efficacy

Key Findings :

- Levobetaxolol achieves comparable IOP reduction to racemic betaxolol but at half the concentration (0.25% vs. 0.5%) .

- Non-selective β-blockers (e.g., timolol) show marginally higher efficacy but greater systemic risks .

Neuroprotective Effects

- Calcium/Sodium Channel Blockade : Levobetaxolol inhibits L-type Ca²⁺ channels and NMDA-induced Ca²⁺ influx, protecting retinal neurons from excitotoxicity .

- Growth Factor Upregulation: Enhances endogenous bFGF and CNTF expression, preserving photoreceptor function .

- Superiority to Timolol : In ischemia/reperfusion models, levobetaxolol outperformed timolol in preserving retinal function (ERG amplitude: +45% vs. +20%) .

Table 3: Adverse Effects

| Parameter | Levobetaxolol | Timolol | Betaxolol |

|---|---|---|---|

| Pulmonary (FEV₁/FVC) | Minimal risk | High risk | Low risk |

| Cardiovascular (HR/BP) | Mild effect | Moderate risk | Mild effect |

| Ocular Tolerance | High | Moderate | High |

Key Findings :

Clinical Implications and Research Trends

- Combination Therapy: Levobetaxolol’s neuroprotective properties make it a candidate for adjunct use with prostaglandin analogs (e.g., latanoprost) .

- Pediatric Use : A 3-month trial confirmed safety in children, with IOP reductions mirroring adult outcomes .

- Ongoing Studies: Investigations into its role in diabetic retinopathy and optic neuropathies are underway .

Propiedades

IUPAC Name |

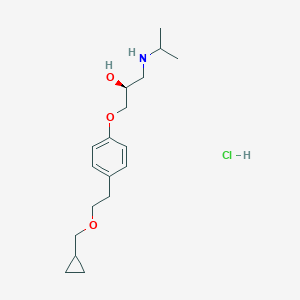

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151321 | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-55-3 | |

| Record name | Levobetaxolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.